molecular formula C38H32Cl2N2O B11029467 N-(3,4-dichlorophenyl)-2,2,4-trimethyl-6-tritylquinoline-1(2H)-carboxamide

N-(3,4-dichlorophenyl)-2,2,4-trimethyl-6-tritylquinoline-1(2H)-carboxamide

Cat. No.: B11029467
M. Wt: 603.6 g/mol
InChI Key: HNAKXPXEYLXTTC-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2,2,4-trimethyl-6-tritylquinoline-1(2H)-carboxamide is a complex organic compound characterized by its unique quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2,2,4-trimethyl-6-tritylquinoline-1(2H)-carboxamide typically involves multiple steps. One common method includes the reaction of 3,4-dichloroaniline with a quinoline derivative under specific conditions. The reaction is often carried out in the presence of a catalyst such as palladium or platinum to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes catalytic hydrogenation and the use of amine or amide salts to achieve the desired cis/trans ratio .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2,2,4-trimethyl-6-tritylquinoline-1(2H)-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Palladium, platinum.

    Substituting Agents: Chlorine, nitric acid.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

N-(3,4-dichlorophenyl)-2,2,4-trimethyl-6-tritylquinoline-1(2H)-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2,2,4-trimethyl-6-tritylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dichlorophenyl)-2,2,4-trimethyl-6-tritylquinoline-1(2H)-carboxamide stands out due to its unique quinoline structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C38H32Cl2N2O

Molecular Weight

603.6 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2,2,4-trimethyl-6-tritylquinoline-1-carboxamide

InChI

InChI=1S/C38H32Cl2N2O/c1-26-25-37(2,3)42(36(43)41-31-20-21-33(39)34(40)24-31)35-22-19-30(23-32(26)35)38(27-13-7-4-8-14-27,28-15-9-5-10-16-28)29-17-11-6-12-18-29/h4-25H,1-3H3,(H,41,43)

InChI Key

HNAKXPXEYLXTTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)NC6=CC(=C(C=C6)Cl)Cl)(C)C

Origin of Product

United States

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